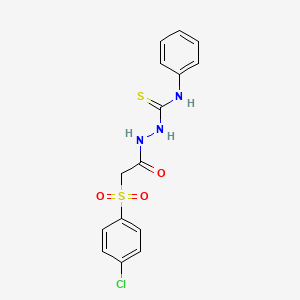

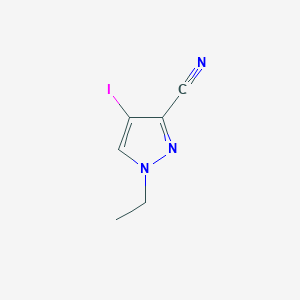

![molecular formula C14H20N4O3 B2904842 2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2189434-24-8](/img/structure/B2904842.png)

2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a morpholinylchalcone derivative . It is used as a building block for constructing a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones .

Synthesis Analysis

The synthesis of this compound involves a practical protocol developed for the synthesis of 2-arylamino substituted 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones from α,β-unsaturated esters, malononitrile, and an aryl substituted guanidine via the corresponding 3-aryl-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are formed upon treatment of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with an aryl substituted guanidine in 1,4-dioxane and are converted to the desired 4-aminopyridopyrimidines with NaOMe/MeOH through a Dimroth rearrangement .Molecular Structure Analysis

The molecular structure of this compound was confirmed on the basis of elemental analyses and spectral data .Chemical Reactions Analysis

The compound reacts with 6-aminothiouracil to form a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones . The latter thiones reacted with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .Aplicaciones Científicas De Investigación

Parkinson's Disease Imaging

- Synthesis of [11C]HG-10-102-01 for LRRK2 Enzyme Imaging in Parkinson's Disease : This study focuses on synthesizing a compound related to the one for use as a PET imaging agent in Parkinson's disease. The synthesis involves multiple steps, including O-[11C]methylation, to create a tracer for imaging the LRRK2 enzyme, which is significant in Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).

Anti-Inflammatory and Analgesic Agents

- Synthesis of Novel Compounds Derived from Visnaginone and Khellinone : This study involves synthesizing new heterocyclic compounds, including those with a structure similar to the compound , with potential anti-inflammatory and analgesic properties. These compounds were found to be effective COX-2 inhibitors and displayed significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis and Reactions

- Chemical Synthesis of Related Compounds : A study conducted by Voskressensky et al. (2015) details the synthesis of related compounds involving reactions with acetylenedicarboxylate ester and methyl propiolate, leading to complex product mixtures. This research contributes to the broader understanding of chemical reactions and synthesis involving similar compounds (Voskressensky, Kovaleva, Borisova, Titov, Toze, Listratova, Khrustalev, & Varlamov, 2015).

Acetylcholinesterase Reactivators

- Study on Hydroxyimino Derivatives as Reactivators of Phosphorylated Acetylcholinesterase : This research explores methiodides derived from similar compounds and their role as reactivators of phosphorylated acetylcholinesterase, which is significant in the context of poisoning treatment and neurological research (Franchetti, Grifantini, & Martelli, 1969).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds are known to inhibit tyrosine kinases , suggesting that this compound may also target these enzymes. Tyrosine kinases play a crucial role in the regulation of cell growth and differentiation, making them important targets for anticancer drugs.

Biochemical Pathways

The compound likely affects the signaling pathways regulated by tyrosine kinases . By inhibiting these enzymes, it could disrupt the signaling cascades they control, leading to altered cell growth and differentiation. The exact downstream effects would depend on the specific tyrosine kinases inhibited and the cellular context.

Result of Action

The molecular and cellular effects of this compound’s action would likely include altered cell growth and differentiation, given its potential role as a tyrosine kinase inhibitor . In the context of cancer cells, this could result in reduced proliferation or induced cell death.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the compound’s activity could be affected by the local concentration of its target enzymes or by interactions with other molecules in the cell. The compound’s stability could also be influenced by factors such as pH and temperature.

Propiedades

IUPAC Name |

2-methoxy-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-20-10-12(19)18-4-2-3-11-9-15-14(16-13(11)18)17-5-7-21-8-6-17/h9H,2-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGUOARJVIWQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

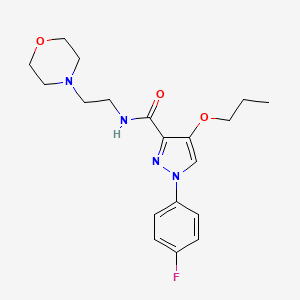

![[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2904759.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2904760.png)

![N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2904764.png)

![methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate](/img/structure/B2904766.png)

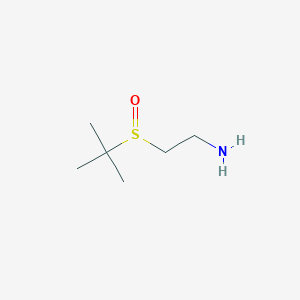

![[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2904772.png)

![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)

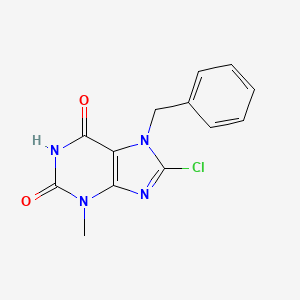

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2904781.png)

![(E)-3-(3-chloro-4-methoxyanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2904782.png)